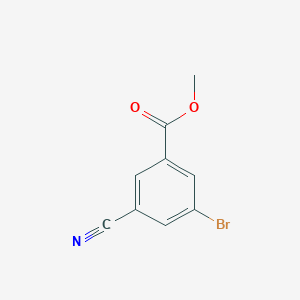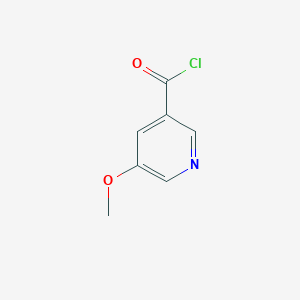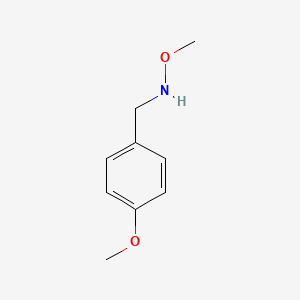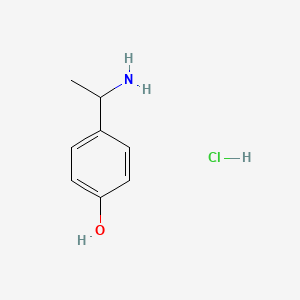
4-(1-Aminoethyl)phenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(1-Aminoethyl)phenol hydrochloride” is a chemical compound with the CAS Number: 860767-47-1 . It has a molecular weight of 173.64 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of “4-(1-Aminoethyl)phenol hydrochloride” can be represented by the linear formula: C8 H11 N O . Cl H . The InChI code for this compound is 1S/C8H11NO.ClH/c1-6(9)7-2-4-8(10)5-3-7;/h2-6,10H,9H2,1H3;1H .Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 173.64 . The storage temperature is at room temperature .Aplicaciones Científicas De Investigación
1. Polymerization and Microencapsulation
4-(1-Aminoethyl)phenol hydrochloride, a type of tyramine, is used in the enzyme-catalyzed synthesis of phenolic polymers within microcapsules. This process involves creating polyelectrolyte microcapsules that allow monomer molecules like tyramine to permeate and polymerize within, forming fluorescent polymeric products. This technique has applications in creating encapsulated materials for various scientific purposes (Ghan et al., 2004).
2. Bioactive Compound Synthesis
Derivatives of 4-aminophenol, which include 4-(1-Aminoethyl)phenol hydrochloride, are synthesized and characterized for their potential in antimicrobial and antidiabetic activities. These compounds have shown significant inhibition of enzymes related to diabetes and broad-spectrum antimicrobial activities, indicating their potential in therapeutic applications (Rafique et al., 2022).
3. Corrosion Inhibition
Certain phenolic compounds, including those structurally related to 4-(1-Aminoethyl)phenol hydrochloride, are investigated for their role in inhibiting corrosion of metals in acidic environments. These compounds act as efficient corrosion inhibitors, making them valuable in industrial applications where metal preservation is critical (Tebbji et al., 2005).
4. Spectrophotometric Analysis
In analytical chemistry, derivatives of 4-aminophenol are used in developing methods for the spectrophotometric determination of phenolic compounds. These methods are important for environmental monitoring, particularly in assessing water quality and detecting contaminants (Fiamegos et al., 2000).
5. Phenolic Compound Adsorption
Studies on adsorbents derived from salicylic acid, which is structurally related to 4-(1-Aminoethyl)phenol hydrochloride, have shown strong adsorption abilities for phenolic compounds. This has significant implications for environmental cleanup and water treatment technologies (An et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
4-(1-aminoethyl)phenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-6(9)7-2-4-8(10)5-3-7;/h2-6,10H,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDFWZASJWHBCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

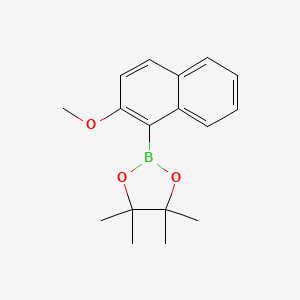

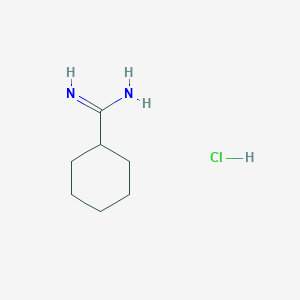

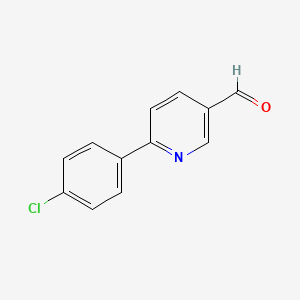
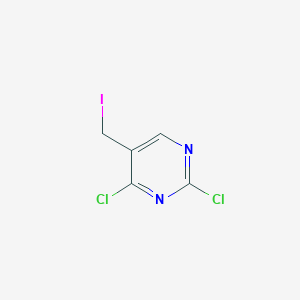
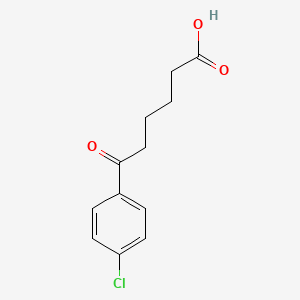
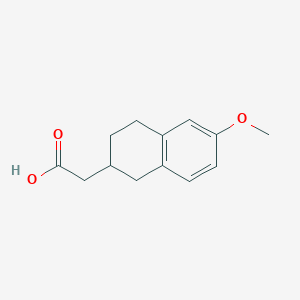
![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1358140.png)
